Pyrenocine A

描述

吡喃霉素 A 是一种真菌代谢产物,已在土生炭角菌中发现。 它以其多样的生物活性而闻名,包括作为植物毒素和其抗生素特性

科学研究应用

吡喃霉素 A 具有广泛的科学研究应用:

化学: 它被用作研究吡喃衍生物的合成和反应性的模型化合物。

生物学: 吡喃霉素 A 被研究用于其对植物病原真菌的影响及其作为生物防治剂的潜力。

作用机制

吡喃霉素 A 通过几种机制发挥其作用:

细胞毒性: 它在癌细胞中诱导单极纺锤体形成,导致细胞周期停滞和凋亡。

抗生素活性: 吡喃霉素 A 通过干扰细菌和真菌的细胞过程来抑制其生长.

类似化合物:

吡喃霉素 B: 另一种具有类似生物活性的代谢产物。

吡喃霉素 I: 一种具有抗锥虫活性的新型吡喃霉素类似物.

柠檬绿霉素: 具有相似结构特征和生物活性的化合物.

独特性: 吡喃霉素 A 的独特性在于其诱导癌细胞单极纺锤体形成的特定机制,这在其他类似化合物中未见。

生化分析

Biochemical Properties

Pyrenocine A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it inhibits the asexual spore germination of plant pathogenic fungi such as Fusarium oxysporum, Fusarium solani, Mucor hiemalis, and Rhizopus stolonifer . Additionally, this compound exhibits antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . The nature of these interactions involves the inhibition of key enzymes and disruption of cellular processes essential for the growth and survival of these microorganisms.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been shown to suppress the activation of macrophages by inhibiting nitrite production and the synthesis of inflammatory cytokines and prostaglandin E2 (PGE2) . This compound also affects the expression of receptors related to cell migration and costimulatory molecules involved in lymphocyte activation . In plant cells, this compound influences lipid metabolism, particularly in onion roots and spinach chloroplasts, by modulating lipid synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It induces monopolar spindle formation and arrests cancer cells at the M phase, leading to the suppression of cell proliferation . This effect is achieved through a novel mechanism that does not directly inhibit the ATPase activity of the kinesin motor protein Eg5 . Additionally, this compound inhibits the MyD88-dependent intracellular signaling pathway in macrophages, affecting the NF-κB-mediated signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound can degrade and lose its activity under certain conditions . It remains stable for extended periods when stored appropriately . Long-term exposure to this compound can lead to persistent changes in cellular function, such as sustained inhibition of lipid synthesis in plant cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial anti-inflammatory and antibacterial properties . At higher doses, this compound can be toxic and cause adverse effects . The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a methyl-substituted polyketide that arises from acetate via uncharacterized intermediates . This compound is subsequently converted to other metabolites, such as Pyrenocine B . This compound also affects metabolic flux and metabolite levels in the cells it interacts with .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement and localization . The distribution of this compound can influence its accumulation in certain cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows this compound to interact with its target biomolecules effectively .

准备方法

合成路线和反应条件: 吡喃霉素 A 的合成涉及多个步骤,从基本的无机化合物开始。合成路线通常包括吡喃环的形成,它是吡喃霉素 A 的关键结构单元。 反应条件通常涉及使用有机溶剂,如甲醇、二氯甲烷和乙醇 .

工业生产方法: 吡喃霉素 A 的工业生产通常通过土生炭角菌的发酵来实现。真菌在合适的培养基(如马铃薯葡萄糖琼脂)上培养,代谢产物使用乙酸乙酯等有机溶剂提取。 然后,使用硅胶柱色谱等技术纯化粗提物 .

化学反应分析

反应类型: 吡喃霉素 A 经历各种化学反应,包括:

氧化: 吡喃霉素 A 可以被氧化形成不同的衍生物。

还原: 还原反应可以改变吡喃霉素 A 中存在的官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

相似化合物的比较

Pyrenocine B: Another metabolite from with similar biological activities.

Pyrenocine I: A novel pyrenocine analog with antitrypanosomal activity.

Citreoviridin: A compound with similar structural features and biological activities.

Uniqueness: Pyrenocine A is unique due to its specific mechanism of inducing monopolar spindle formation in cancer cells, which is not observed in other similar compounds.

属性

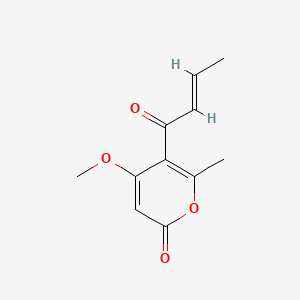

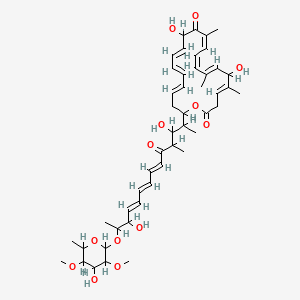

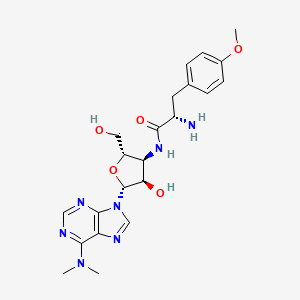

IUPAC Name |

5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-4-5-8(12)11-7(2)15-10(13)6-9(11)14-3/h4-6H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYCRPVWBIEKIW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1=C(OC(=O)C=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1=C(OC(=O)C=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017472 | |

| Record name | Pyrenocine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76868-97-8 | |

| Record name | Pyrenocine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076868978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenocine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrenocine A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M9PWU4VLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Pyrenocine A and where is it found?

A1: this compound is a secondary metabolite primarily produced by the fungus Pyrenochaeta terrestris, the causative agent of pink root disease in onions. [, ] It has also been isolated from various other fungal species, including marine-derived and endophytic fungi. [, , , , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C12H14O5, and its molecular weight is 238.24 g/mol. [, ]

Q3: What is the structure of this compound?

A3: this compound possesses a γ-pyrone ring structure with two side chains. The structure has been confirmed through spectroscopic analysis, including NMR and mass spectrometry, and further validated by X-ray crystallography. [, ]

Q4: What are the known biological activities of this compound?

A4: this compound exhibits a range of biological activities, including:

- Phytotoxic activity: Inhibits plant growth and causes necrosis in various plant species. [, , , , ]

- Antibiotic activity: Demonstrates broad-spectrum antibiotic activity against fungi and bacteria. [, ]

- Anti-inflammatory activity: Suppresses the production of inflammatory mediators in macrophages, potentially through the MyD88-dependent pathway. [, ]

- Antiplasmodial activity: Exhibits activity against the malaria parasite Plasmodium falciparum in vitro. [, ]

- Cytotoxicity: Shows cytotoxic effects against various cancer cell lines. [, , , , ]

- Inhibition of antigen presentation: Suppresses the presentation of endogenous MHC class II-restricted antigens, potentially through interaction with EpsinR. []

Q5: How does this compound exert its anti-inflammatory effects?

A5: this compound has been shown to suppress the activation of macrophages stimulated with lipopolysaccharide (LPS). [, ] This effect is mediated by the inhibition of:

Q6: How does this compound affect antigen presentation?

A6: Research suggests that Pyrenocine B, a closely related compound, targets EpsinR, a protein involved in endosomal trafficking. [] This interaction disrupts the presentation of endogenous MHC class II-restricted antigens, such as IL-4 inducible gene 1 (IL4I1). [] It is plausible that this compound shares a similar mechanism, but further research is needed to confirm this.

Q7: What is known about the biosynthesis of this compound?

A7: Studies using radiolabeled precursors have demonstrated that this compound is biosynthesized from acetate units via a polyketide pathway. [] The pathway involves the incorporation of methyl groups from methyl[(14)C]methionine. [] this compound can be further converted to Pyrenocine B in the fungal cells. []

Q8: Have any synthetic routes been developed for this compound?

A8: Yes, several total syntheses of this compound and its analogues have been reported in the literature. [, , ] These synthetic approaches provide access to this compound and its derivatives for further biological evaluation.

Q9: What are the potential applications of this compound?

A9: The diverse biological activities of this compound make it a promising candidate for various applications:

- Agriculture: Its phytotoxic and antifungal properties could be exploited for developing bio-herbicides or bio-fungicides. [, ]

- Medicine: Its anti-inflammatory, antiplasmodial, and cytotoxic activities warrant further investigation for potential applications in treating inflammatory diseases, malaria, and cancer. [, , , ]

- Immunology: Its ability to modulate antigen presentation suggests potential applications in developing immunomodulatory drugs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

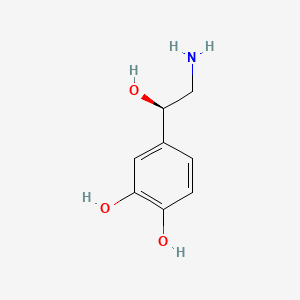

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-9h-benzo[a]xanthen-9-one](/img/structure/B1679877.png)